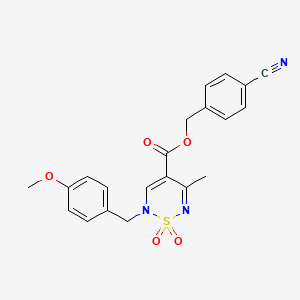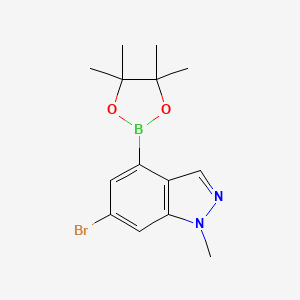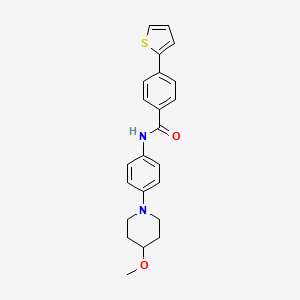![molecular formula C16H22N2O3S B2575059 (1R,5S)-N-ethyl-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1448073-99-1](/img/structure/B2575059.png)
(1R,5S)-N-ethyl-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a bicyclic amide with a phenylsulfonyl group and an ethyl group attached. The bicyclic structure is known as azabicyclo[3.2.1]octane, which consists of a three-membered ring fused to a five-membered ring, one of which contains a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the bicyclic structure, followed by the introduction of the phenylsulfonyl and ethyl groups. This could potentially be achieved through a series of reactions including ring-closing metathesis, nucleophilic substitution, and amide coupling .Molecular Structure Analysis
The molecular structure of this compound is characterized by its bicyclic core, which imparts a degree of rigidity to the molecule. The presence of the nitrogen atom in the ring introduces an element of polarity, which could influence its interactions with other molecules .Chemical Reactions Analysis
As an amide, this compound could potentially undergo reactions such as hydrolysis, particularly under acidic or basic conditions. The phenylsulfonyl group could be susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. For instance, the presence of the amide group could result in the formation of hydrogen bonds, which could affect its solubility in different solvents .Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Nematicidal Activity
The compound has shown potential in the development of nematicides . Novel derivatives of the compound were designed and synthesized, and all target compounds were evaluated against pinewood nematodes B. xylophilus and root-knot nematodes M. incognita . Some of these derivatives showed good lethal rates and serious nervous curl effects against pinewood nematodes B. xylophilus .
3. Diagnostic Reagent for Detecting Serine Beta-lactamases The compound can be used as a diagnostic reagent for the detection of classes A and C-type beta-lactamases including carbapenemases expressed by Enterobacteriaceae and non-Enterobacteriaceae . This application is particularly important in the field of medical diagnostics.
Asymmetric Syntheses of 8-oxabicyclo[3.2.1]octane
The compound can be used in the efficient preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes via gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . The resultant compounds could then undergo interrupted Nazarov cyclization to afford diastereomerically pure 11-oxatricyclo[5.3.1.0]undecanes .
Synthesis of Natural Products
Chiral 8-oxabicyclo[3.2.1]octane and 11-oxatricyclo[5.3.1.0]-undecane are common structural motifs featured in many classes of natural products . Some of these natural products show interesting biological activities . The compound can be used in the synthesis of these natural products.
Development of Environmentally Friendly Pesticides
The compound has potential in the development of novel environmentally friendly, efficient, and less toxic pesticides . This is a significant research topic in pesticide discovery and has a huge market prospect .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(benzenesulfonyl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-2-17-16(19)18-12-8-9-13(18)11-15(10-12)22(20,21)14-6-4-3-5-7-14/h3-7,12-13,15H,2,8-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXBKNUJZQJSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1C2CCC1CC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-N-ethyl-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2574979.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2574980.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2574983.png)

![Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate](/img/structure/B2574987.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide](/img/structure/B2574989.png)


![2-(4-ethylphenyl)-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B2574996.png)

